[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
1-ethyl-1H-pyrazole: Another pyrazole derivative with an ethyl group at the nitrogen atom.
3,5-dimethyl-1H-pyrazole: A pyrazole derivative with methyl groups at the 3 and 5 positions.
Uniqueness
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of two different pyrazole rings connected by a methylene bridge. This structural feature imparts distinct chemical and biological properties compared to simpler pyrazole derivatives .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C12H19N5/c1-4-17-9-11(7-15-17)6-13-8-12-10(2)5-14-16(12)3/h5,7,9,13H,4,6,8H2,1-3H3 |
InChI Key |
DWGQTGUYWAZPNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=C(C=NN2C)C |
Origin of Product |
United States |
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